molecular formula C16H14O B11994696 1-Phenanthren-3-ylethanol CAS No. 7494-58-8

1-Phenanthren-3-ylethanol

Cat. No.: B11994696
CAS No.: 7494-58-8
M. Wt: 222.28 g/mol
InChI Key: ZRWXPMQVCVDLPA-UHFFFAOYSA-N
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Description

1-Phenanthren-3-ylethanol is an organic compound with the molecular formula C16H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group attached to the third carbon of the phenanthrene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenanthren-3-ylethanol can be synthesized through several methods. One common approach involves the reduction of 1-phenanthren-3-yl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of phenanthrene derivatives. This process uses metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Phenanthren-3-ylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenanthren-3-ylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenanthren-3-ylethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenanthren-3-ylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

7494-58-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-phenanthren-3-ylethanol

InChI

InChI=1S/C16H14O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11,17H,1H3

InChI Key

ZRWXPMQVCVDLPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)O

Origin of Product

United States

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